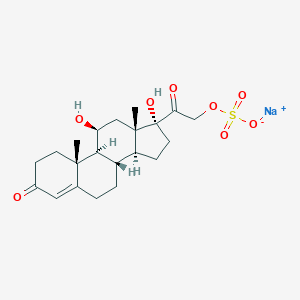

Hydrocortisone 21-(sodium sulphate)

描述

氢化可的松硫酸钠,也称为可的松 21-硫酸钠,是肾上腺皮质产生的类固醇激素可的松的代谢产物。可的松在各种生理过程中起着至关重要的作用,包括应激反应、免疫功能和代谢。 氢化可的松硫酸钠是细胞内转运蛋白的特定配体,参与调节体内可的松的活性 .

准备方法

合成路线和反应条件: 氢化可的松硫酸钠的合成涉及可的松的硫酸化。此过程通常需要使用三氧化硫吡啶络合物或氯磺酸作为硫酸化剂。 反应在受控条件下进行,以确保可的松 21-羟基的选择性硫酸化 .

工业生产方法: 氢化可的松硫酸钠的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进的纯化技术,以获得具有高纯度和产率的所需产物。 最终产品通常被结晶并干燥,以获得适用于各种应用的稳定固体形式 .

化学反应分析

反应类型: 氢化可的松硫酸钠可以进行各种化学反应,包括:

水解: 硫酸酯基在酸性或碱性条件下可以水解,生成游离可的松。

氧化: 氢化可的松硫酸钠可以被氧化生成可的松硫酸钠。

还原: 该化合物可以被还原生成二氢可的松硫酸钠。

常用试剂和条件:

水解: 使用盐酸或氢氧化钠的酸性或碱性条件。

氧化: 氧化剂,如高锰酸钾或三氧化铬。

还原: 还原剂,如硼氢化钠或氢化铝锂。

主要生成产物:

水解: 游离可的松。

氧化: 可的松硫酸钠。

还原: 二氢可的松硫酸钠.

科学研究应用

Medical Applications

1.1 Treatment of Acute Conditions

Hydrocortisone sodium succinate is frequently used in emergency medicine for the treatment of acute adrenocortical insufficiency, such as during an Addisonian crisis or severe allergic reactions. Its rapid solubility allows for quick intravenous administration, providing immediate therapeutic effects. Clinical guidelines recommend initial doses ranging from 100 mg to 500 mg, based on the severity of the condition .

1.2 Chronic Inflammatory Diseases

This compound is also indicated for chronic inflammatory conditions, including systemic lupus erythematosus and rheumatoid arthritis. It helps manage symptoms by suppressing the immune response and reducing inflammation . The administration can be tailored to individual patient needs, often requiring careful monitoring due to potential side effects such as hypertension and electrolyte imbalances .

1.3 Hormonal Replacement Therapy

Hydrocortisone sodium succinate is utilized in hormonal replacement therapy for patients with adrenal insufficiency. It mimics the action of cortisol in the body, helping to maintain metabolic functions and respond to stress appropriately .

Scientific Research Applications

2.1 Metabolomics

In scientific research, hydrocortisone sodium succinate is employed in metabolomics studies to investigate stress responses and adrenal function. Researchers utilize this compound to explore its metabolic pathways and effects on various physiological processes.

2.2 Cancer Research

The compound has been proposed as a biomarker in cancer research, particularly in studying lung cancer. Its role in cellular metabolism and stress response mechanisms makes it a valuable target for understanding tumor biology and progression.

2.3 Pharmacological Studies

Hydrocortisone sodium succinate is studied for its pharmacological effects on the central nervous system (CNS). Research indicates that it may influence behavior and cognitive functions, providing insights into its therapeutic potential beyond traditional uses .

Case Studies

Safety and Side Effects

While hydrocortisone sodium succinate is effective for various conditions, it is associated with several side effects that require monitoring:

作用机制

氢化可的松硫酸钠通过与细胞内转运蛋白(可的松的特定配体)结合发挥作用。这种结合调节体内可的松的可用性和活性。该化合物影响各种分子靶点和途径,包括下丘脑-垂体-肾上腺轴,该轴在应激反应和稳态中起着至关重要的作用。 氢化可的松硫酸钠还通过与糖皮质激素受体相互作用影响基因表达,从而导致蛋白质合成和细胞功能的变化 .

类似化合物:

可的松: 可的松的氧化形式,用作抗炎剂。

泼尼松龙: 一种合成糖皮质激素,具有类似的抗炎特性。

地塞米松: 一种强效合成糖皮质激素,用于各种医疗治疗

氢化可的松硫酸钠的独特性: 氢化可的松硫酸钠的独特性在于其在 21-羟基上的特定硫酸化,这改变了其溶解度、稳定性和生物活性。 这种修饰使其成为细胞内转运蛋白的特定配体,使其在研究可的松代谢及其生理作用方面具有价值 .

相似化合物的比较

Cortisone: An oxidized form of cortisol, used as an anti-inflammatory agent.

Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A potent synthetic glucocorticoid used in various medical treatments

Uniqueness of Cortisol Sulfate (Sodium): Cortisol sulfate (sodium) is unique due to its specific sulfation at the 21-hydroxyl group, which alters its solubility, stability, and biological activity. This modification allows it to serve as a specific ligand for intracellular transcortin, making it valuable in studying cortisol metabolism and its physiological effects .

生物活性

Hydrocortisone 21-(sodium sulphate), also known as cortisol sulfate sodium, is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is significant in various physiological processes and has been the subject of extensive research due to its biological activity and therapeutic potential. This article aims to provide a comprehensive overview of the biological activity of hydrocortisone 21-(sodium sulphate), including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Hydrocortisone 21-(Sodium Sulphate)

Hydrocortisone 21-(sodium sulphate) serves as a specific ligand for intracellular transcortin, influencing cortisol activity within the body. It plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is vital for stress response and homeostasis. The compound's biological activity is primarily mediated through its interaction with glucocorticoid receptors, leading to alterations in gene expression and subsequent cellular functions .

The primary mechanisms through which hydrocortisone 21-(sodium sulphate) exerts its biological effects include:

- Binding to Glucocorticoid Receptors : This interaction modulates gene expression, promoting anti-inflammatory responses while inhibiting pro-inflammatory pathways .

- Regulation of Inflammatory Mediators : Hydrocortisone inhibits phospholipase A2, thereby reducing the synthesis of arachidonic acid derivatives, which are critical in inflammation .

- Impact on Immune Function : The compound decreases leukocyte migration to sites of inflammation and inhibits neutrophil apoptosis, contributing to its anti-inflammatory properties .

Pharmacological Effects

Hydrocortisone 21-(sodium sulphate) has been studied for its wide range of pharmacological effects:

- Anti-Inflammatory Action : It is effective in treating conditions characterized by excessive inflammation, such as autoimmune diseases and allergic reactions.

- Metabolic Regulation : The compound influences glucose metabolism, potentially leading to hyperglycemia in susceptible individuals. It also affects protein metabolism, which can result in negative nitrogen balance with prolonged use .

- Central Nervous System Effects : Research indicates that hydrocortisone can impact behavior and mood through its action on the central nervous system .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic applications of hydrocortisone 21-(sodium sulphate):

- Study on Stress Response : A study involving animal models demonstrated that administration of cortisol sulfate sodium significantly affected stress-related behaviors, suggesting its potential role in managing stress-related disorders .

- Clinical Applications in Adrenal Insufficiency : Hydrocortisone is commonly used to replace endogenous cortisol in patients with adrenal insufficiency. Its efficacy was observed in maintaining homeostasis during physiological stressors .

- Cancer Biomarker Research : Recent investigations have proposed cortisol sulfate sodium as a biomarker for certain cancers, including lung cancer. This highlights its potential utility beyond traditional therapeutic applications.

Data Table: Biological Activities and Effects

| Biological Activity | Mechanism of Action | Clinical Implications |

|---|---|---|

| Anti-inflammatory | Inhibition of phospholipase A2 | Treatment of autoimmune conditions |

| Regulation of glucose metabolism | Modulation of insulin sensitivity | Management of diabetes mellitus |

| Central nervous system modulation | Interaction with serotonin receptors | Potential treatment for mood disorders |

| Immune response suppression | Decreased leukocyte migration | Use in allergic reactions |

属性

IUPAC Name |

sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKQHUMDQFOLHE-WDCKKOMHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939934 | |

| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-36-4 | |

| Record name | Hydrocortisone 21-(sodium sulphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-(sodium sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。